4-Methylsulfanyl-2-nitro-benzoic acid methyl ester

Overview

Description

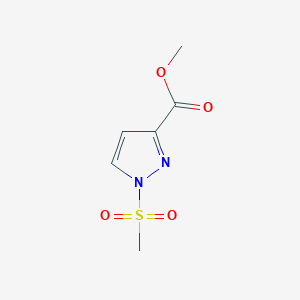

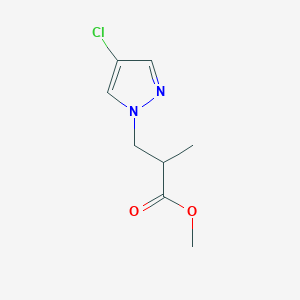

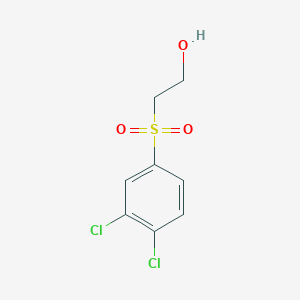

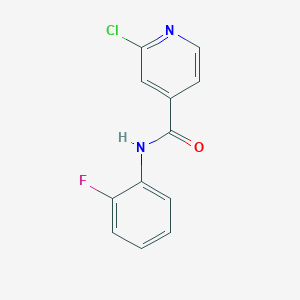

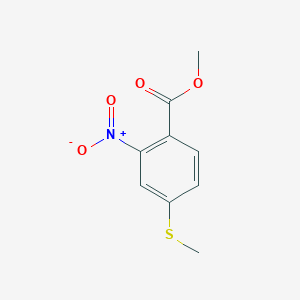

4-Methylsulfanyl-2-nitro-benzoic acid methyl ester, also known as MNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MNB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 261.27 g/mol. In

Scientific Research Applications

Synthesis and Intermediate Applications

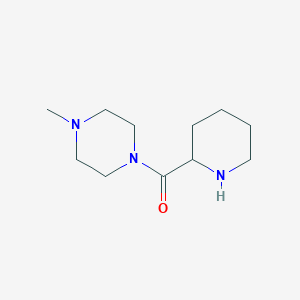

4-Methylsulfanyl-2-nitro-benzoic acid methyl ester serves as an intermediate in the synthesis of various chemical compounds. It is utilized in the synthesis process of 2-nitro-4-methylsulfonyl benzoic acid, which is derived from 4-methylsulfonyl toluene through nitration and oxygenation processes. This synthesis approach is notable for its mild reaction conditions, cost-effectiveness, and high yield, making it economically beneficial (Peng Jia-bin, 2010). Additionally, it is involved in the development of cardiotonic drugs Sulmazole and Isomazole, highlighting its role in pharmaceutical manufacturing (D. Lomov, 2019).

Chemical Synthesis Techniques

The compound is also central to studies aimed at improving chemical synthesis techniques. For example, research into the gas-liquid phase oxidation method for synthesizing 2-nitro-4-methylsulfonyl benzoic acid from its toluene counterpart under optimized conditions has shown promising results in terms of yield and product purity (Ci Long-wang, 2013). These studies are pivotal for enhancing the efficiency and sustainability of chemical production processes.

Pharmaceutical Research

In the realm of pharmaceuticals, 4-Methylsulfanyl-2-nitro-benzoic acid methyl ester is explored for its potential in drug development. It has been used in the synthesis of novel compounds exhibiting potent anthelmintic and moderate antimicrobial activities, indicating its significance in the search for new therapeutic agents (M. Himaja et al., 2003). This aligns with the broader trend of leveraging chemical intermediates to diversify and enhance the pharmacological properties of drug candidates.

Analytical and Material Science

The compound's derivatives have been studied for their crystal structures, offering insights into the molecular configurations that underpin their physical and chemical properties. Such research is fundamental to material science, where understanding the structural basis of materials can lead to innovations in various applications, from catalysis to novel material fabrication (H. Ming & D. South, 2004).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as benzimidazole derivatives with a 4-(methylsulfonyl) phenyl pharmacophore, have been evaluated as cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) inhibitors . COX-1 and COX-2 are key enzymes involved in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets (like cox-1 and cox-2) and inhibit their activity, leading to anti-inflammatory effects .

Biochemical Pathways

Inhibition of COX-1 and COX-2 enzymes in this pathway reduces the production of pro-inflammatory prostaglandins .

Result of Action

Based on the potential inhibition of cox-1 and cox-2, it could potentially reduce inflammation and pain .

properties

IUPAC Name |

methyl 4-methylsulfanyl-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-14-9(11)7-4-3-6(15-2)5-8(7)10(12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPMTRIZNFHESE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)SC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylsulfanyl-2-nitro-benzoic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.